Scientific Field: Medicinal Chemistry
Summary of the Application: 4-Methylcyclohexene is used in the synthesis of an enantiomerically pure oxaliplatin derivative, { (1 R,2 R,4 R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum (II), which exhibits good anticancer activity.
Results or Outcomes: The oxaliplatin derivative synthesized using 4-Methylcyclohexene exhibits good anticancer activity. .
Scientific Field: Polymer Chemistry
Summary of the Application: 4-Methylcyclohexene is also used in the preparation of N, N -diethyldithiocarbamate functionalized 1,4-polyisoprenes.
Scientific Field: Analytical Chemistry
Summary of the Application: 4-Methylcyclohexene is used in the development of organic laboratory techniques and to gain experience using Fourier Transform Infrared (FTIR) Spectroscopy to characterize the product of a reaction.
Results or Outcomes: The use of 4-Methylcyclohexene in FTIR spectroscopy helps in characterizing the product of a reaction. .
Summary of the Application: Methylcyclohexenes, including 4-Methylcyclohexene, are cyclic olefins that can come together to form polymers.
Summary of the Application: 4-Methylcyclohexene is used in the development of analytical techniques, specifically in gas chromatography and mass spectrometry.
Results or Outcomes: The use of 4-Methylcyclohexene in gas chromatography and mass spectrometry helps in the identification and characterization of various compounds. .
Scientific Field: Organic Chemistry
Summary of the Application: 4-Methylcyclohexene is used in the synthesis of chlorodimethylsilane derivatives.
4-Methylcyclohexene is an organic compound with the molecular formula and a molecular weight of approximately 96.17 g/mol. It is classified as a cyclic alkene and is structurally characterized by a cyclohexane ring with a methyl group attached at the fourth carbon position. This compound is known for its unsaturated nature, containing a double bond between two carbon atoms in the cyclohexane structure, specifically at the 1-position, making it an important intermediate in various
4-Methylcyclohexene itself does not possess a well-defined mechanism of action in biological systems. However, its significance lies in its role as a precursor for the synthesis of other molecules with specific mechanisms. For instance, 4-Methylcyclohexene is a key intermediate in the production of an enantiomerically pure oxaliplatin derivative, a compound exhibiting promising anticancer activity []. The mechanism of action of this derivative involves its interaction with DNA, leading to cell death in cancer cells [].
The synthesis of 4-methylcyclohexene is typically achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol. The general procedure involves:
This method is straightforward but may yield byproducts due to side reactions during the dehydration process.
Studies on the interactions of 4-methylcyclohexene primarily focus on its reactivity with acids and electrophiles. For example, when reacted with sulfuric acid, it can undergo rearrangement leading to different products. Additionally, its interactions with other alkenes often involve addition reactions that are significant for synthetic organic chemistry .
Several compounds are structurally similar to 4-methylcyclohexene. Notable examples include:
Compound | Structure | Key Characteristics |
---|---|---|
4-Methylcyclohexene | Structure | Unsaturated cyclic alkene; versatile intermediate |
Cyclohexene | C6H10 | Simple cyclic alkene; more reactive due to lack of substituents |
1-Methylcyclohexene | C7H12 | Methyl group at position one; different reactivity |
3-Methylcyclohexene | C7H12 | Methyl group at position three; distinct properties |
The uniqueness of 4-methylcyclohexene lies in its specific structure that influences its reactivity and applications compared to these similar compounds. Its position-specific characteristics allow for diverse synthetic pathways not available in simpler alkenes like cyclohexene.
Flammable;Irritant;Health Hazard